4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde
Description
Properties
IUPAC Name |
4-(4-chloropyrazol-1-yl)-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-4-11(3-2-9(8)7-15)14-6-10(12)5-13-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDCXXRIVARRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(C=N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247173-31-4 | |
| Record name | 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Design
Substrate Preparation :
- 4-Bromo-2-methylbenzaldehyde : Synthesized via bromination of 2-methylbenzaldehyde using N-bromosuccinimide (NBS) under radical conditions.
- 4-Chloro-1H-pyrazole-1-boronic acid pinacol ester : Prepared by treating 4-chloro-1H-pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Conditions :
Mechanistic Insights :
Oxidative addition of the aryl bromide to palladium(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic ester. Reductive elimination yields the coupled product.
Optimization and Yield
This method offers scalability, with palladium residues reduced to <5 ppm through activated carbon treatment.
Ullmann-Type C–N Coupling
Copper-mediated Ullmann coupling provides an alternative route, particularly effective for electron-deficient aryl halides.
Reaction Setup
Substrates :
Conditions :
Challenges and Solutions
- Electron-Withdrawing Effects : The aldehyde group activates the aryl ring toward nucleophilic substitution but may promote side reactions.
- Yield : 65–72% after column chromatography.
Cyclocondensation Approach
Building the pyrazole ring directly on the benzaldehyde scaffold offers a step-economical route.
Hydrazine Cyclization
Reaction Conditions
| Parameter | Value | Role |
|---|---|---|
| Solvent | Ethanol | Polar protic medium enhances cyclization |
| Temperature | 80°C | Accelerates ring closure |
| Time | 6 hours | Prevents over-oxidation |
| Yield | 68% | After recrystallization |
Nucleophilic Aromatic Substitution
Electron-deficient aryl fluorides undergo substitution with nitrogen nucleophiles under mild conditions.
Substrate Design
Reaction Parameters
- Base : DBU (1,8-diazabicycloundec-7-ene) in THF at 60°C.
- Kinetics : Second-order dependence on [Pyrazole] and [Fluoride].
- Yield : 60–65% with 95% regioselectivity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | High selectivity, scalable | Requires boronic ester synthesis | 78–85% |
| Ullmann Coupling | Broad substrate scope | Long reaction times | 65–72% |
| Cyclocondensation | Atom-economical | Limited to acetyl precursors | 68% |
| Nucleophilic Substitution | Mild conditions | Low yields with electron-rich arenes | 60–65% |
Purification and Characterization
Workup :
Analytical Data :
Industrial-Scale Considerations
- Catalyst Recovery :
- Solvent Recycling :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzoic acid.
Reduction: 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzaldehyde Derivatives
2-Methylbenzaldehyde (2-MBA)
- Molecular Formula : C₈H₈O
- Molecular Weight : 120.15 g/mol
- Key Differences : Lacks the pyrazole and chlorine substituents.
- Applications : Used as a precursor in synthesizing hydrazone derivatives for corrosion inhibition .
4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde
- Molecular Formula : C₁₀H₇ClN₂O
- Molecular Weight : 206.63 g/mol
- Key Differences : Missing the 2-methyl group present in the target compound.
Pyrazole-Modified Aromatic Aldehydes
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde
- Molecular Formula : C₁₁H₁₀ClN₃OS
- Molecular Weight : 240.71 g/mol
- Key Differences : Thiophene ring replaces the benzene core, and a methyl group is present on the thiophene.
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide
Functional Group Variants
4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline
Comparative Analysis Table
Biological Activity
4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 220.66 g/mol
- Functional Groups : Contains a pyrazole ring, a chloro substituent, and an aldehyde group.
The unique combination of these functional groups contributes to the compound's reactivity and biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This could block enzymatic activity crucial for various cellular processes, particularly in cancer cells.
- Hydrogen Bonding and π-π Interactions : The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and stability .
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing efficacy comparable to established antimicrobial agents. This suggests its potential as a lead compound for developing new antimicrobial therapies .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Notably, the presence of chlorine substituents enhances its cytotoxic effects, especially when combined with conventional chemotherapeutics like doxorubicin. This synergistic effect highlights its potential as an adjunct therapy in cancer treatment .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic substitution between 4-chloro-1H-pyrazole and 2-methyl-4-chlorobenzaldehyde. A common protocol uses potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 6–12 hours. Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile), reaction time, and stoichiometric ratios of reactants to maximize yield (typically 60–75%). Purification is achieved via column chromatography using ethyl acetate/hexane gradients .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Solvent | DMF or MeCN |
| Reaction Time | 6–12 hours |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 8.5–9.5 ppm for aldehyde, δ 7.0–8.0 ppm for pyrazole/benzene) and confirms substitution patterns .
- IR Spectroscopy : Detects aldehyde C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 235.05 m/z) .
- Analytical Workflow : Combine NMR for structural elucidation, IR for functional group confirmation, and HRMS for molecular formula validation.
Q. What are the primary chemical reactions this compound undergoes?
- Reactions :
- Oxidation : Aldehyde → carboxylic acid using KMnO₄/H₂SO₄ .
- Reduction : Aldehyde → benzyl alcohol using NaBH₄/MeOH .
- Nucleophilic Substitution : Chloro groups react with amines (e.g., NH₃) or thiols under basic conditions (e.g., NaOH/EtOH) .
- Applications : Derivatives are used in drug discovery (e.g., enzyme inhibitors) and materials science (e.g., polymer precursors) .
Advanced Research Questions
Q. How does the presence of the chloro and pyrazole groups influence the compound's reactivity in nucleophilic substitutions?
- Mechanistic Insight : The chloro group at position 4 is electron-withdrawing, activating the benzene ring for nucleophilic aromatic substitution. The pyrazole ring’s nitrogen lone pairs stabilize intermediates via resonance, enhancing regioselectivity. Computational studies (DFT) predict higher reactivity at the 2-methylbenzaldehyde site compared to other positions .
- Experimental Validation : Use Hammett plots to correlate substituent effects with reaction rates. Compare yields in reactions with varying electron-donating/withdrawing groups .
Q. What strategies can resolve contradictions in reported biological activities of this compound?
- Methodology :
- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify optimal bioactivity windows .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specific enzyme targets (e.g., kinase inhibition assays) .
- Structural Analog Comparison : Synthesize analogs (e.g., replacing Cl with F) to isolate structure-activity contributions .
Q. How can computational methods predict the compound's interactions with biological targets?
- Approach :
- Molecular Docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., COX-2 or EGFR kinases) using crystal structures from the PDB .
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
- Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC₅₀ values .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- SAR Workflow :
Analog Synthesis : Modify substituents (e.g., Cl → Br, methyl → ethyl) .
Bioactivity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) for selectivity .
QSAR Modeling : Use topological descriptors (e.g., LogP, polar surface area) to predict activity trends .
- Key Metrics :
| Parameter | Impact on Activity |
|---|---|
| LogP > 3 | Improved membrane permeability |
| Polar Surface Area < 90 Ų | Enhanced bioavailability |
Tables of Key Data
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| K₂CO₃/DMF | 72 | 98 | |
| NaH/THF | 65 | 95 |
Table 2 : Biological Activity of Derivatives
| Derivative | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| 4-Cl, 2-CH₃ | COX-2 | 0.45 |
| 4-F, 2-CH₃ | EGFR | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
